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molecular formula C8H6F2O2 B1353504 2,2-Difluoro-4-methyl-1,3-benzodioxole CAS No. 72769-03-0

2,2-Difluoro-4-methyl-1,3-benzodioxole

Cat. No. B1353504
M. Wt: 172.13 g/mol
InChI Key: XQGXAMYQIOWWOV-UHFFFAOYSA-N
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Patent
US04886816

Procedure details

76 g of 2,2-difluoro-4-methyl-1,3-benzodioxole and 200 mg of Azobisisobutyronitrile are added to a suspension of 90 g of N-bromosuccinimide in 400 ml of methylene chloride. The mixture is then heated under reflux, with stirring, until all the undissolved material floats to the top. After cooling, the succinimide is filtered off with suction and rinsed with carbon tetrachloride and the solution is then distilled in order to separate off the carbon tetrachloride. 117 g of crude benzyl bromide remain in the residue and are employed without purification.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:12])[O:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:4]=2[O:3]1.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:25]N1C(=O)CCC1=O>C(Cl)Cl>[Br:25][CH2:11][C:10]1[C:4]2[O:3][C:2]([F:1])([F:12])[O:6][C:5]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
FC1(OC2=C(O1)C=CC=C2C)F
Name
Quantity
200 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
90 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring, until all the undissolved material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the succinimide is filtered off with suction
WASH
Type
WASH
Details
rinsed with carbon tetrachloride
DISTILLATION
Type
DISTILLATION
Details
the solution is then distilled in order
CUSTOM
Type
CUSTOM
Details
to separate off the carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
are employed without purification

Outcomes

Product
Name
Type
Smiles
BrCC1=CC=CC=2OC(OC21)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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